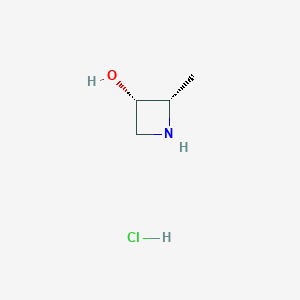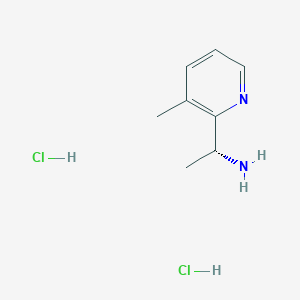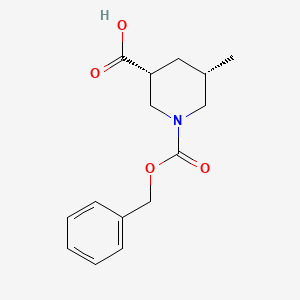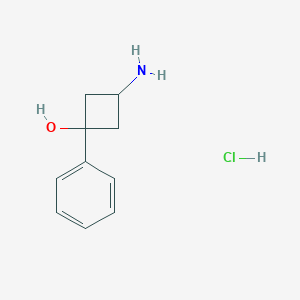
3-Amino-1-phenylcyclobutan-1-ol hydrochloride
Vue d'ensemble
Description
3-Amino-1-phenylcyclobutan-1-ol hydrochloride is a chemical compound with the molecular formula C10H14ClNO and a molecular weight of 199.68 . It is a white solid and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: Cl.NC1CC (O) (C2=CC=CC=C2)C1 . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
This compound is a white solid . It should be stored at 0-8 °C . More detailed physical and chemical properties are not available in the sources I have access to.Applications De Recherche Scientifique
Enantioselective Synthesis
(2S,3R)-3-(N-Benzyloxycarbonyl)amino-1-chloro-4-phenylthiobutan-2-ol, a compound closely related to 3-Amino-1-phenylcyclobutan-1-ol hydrochloride, is a central intermediate in the synthesis of nelfinavir, a potent HIV protease inhibitor. The enantioselective synthesis of this compound involves a practical approach using sodium erythorbate as a chiral starting material, highlighting its importance in the pharmaceutical industry, particularly in anti-AIDS drug development (Ikunaka et al., 2002).
Modular Synthon for Medicinal Chemistry
The hydrochloride salt of α-aminocyclobutanone, structurally similar to this compound, has been developed as a modular synthon. This allows convenient access to cyclobutanone-containing lead inhibitors of hydrolase enzymes, including serine proteases and metalloproteases, demonstrating the compound's versatility in medicinal chemistry applications (Habeeb Mohammad et al., 2020).
Membrane Stabilizing Properties
1-(4-Substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ols, which share a structural motif with this compound, have been studied for their antioxidant and membrane stabilizing properties. These compounds exhibit a pronounced anti-hemolytic effect on erythrocyte oxidative stress models, suggesting potential biological applications, particularly in protecting cell membranes from oxidative damage (Malakyan et al., 2010).
Cancer Imaging
Anti-1-Amino-3-18F-Fluorocyclobutane-1-Carboxylic Acid (18F-FACBC) is a synthetic amino acid analog PET radiotracer closely related to this compound. It's used in clinical trials for evaluating prostate and other cancers. The study of its uptake patterns, incidental findings, and variants provides valuable insights into its potential use in noninvasive cancer imaging (Schuster et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
3-amino-1-phenylcyclobutan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-9-6-10(12,7-9)8-4-2-1-3-5-8;/h1-5,9,12H,6-7,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMIKDYFXZZVHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC=CC=C2)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride](/img/structure/B3393227.png)
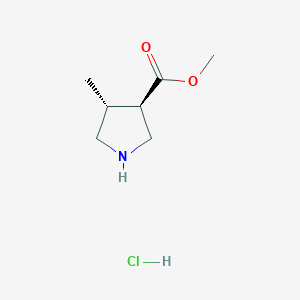
![[cis-3-Methoxycyclobutyl]methanamine hydrochloride](/img/structure/B3393250.png)
![Trans-Benzyl 5-Oxohexahydropyrrolo[3,2-B]Pyrrole-1(2H)-Carboxylate](/img/structure/B3393258.png)

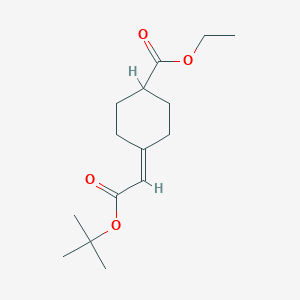

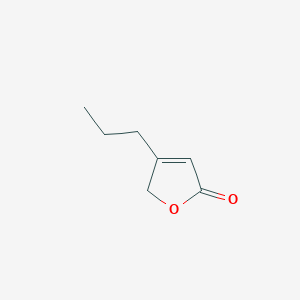

![(3S)-1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid](/img/structure/B3393286.png)
![ethyl 4-(5-{[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]carbamoyl}pyridin-2-yl)piperazine-1-carboxylate](/img/structure/B3393296.png)
